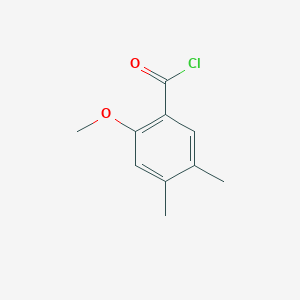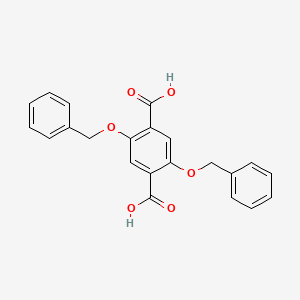
2,5-Bis(benzyloxy)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzyloxy)terephthalic acid is an organic compound with the molecular formula C22H18O6. It is characterized by the presence of two benzyloxy groups attached to a terephthalic acid core. This compound is typically found as a solid powder or crystalline substance and is primarily used as an intermediate in organic synthesis and as an additive in the polymer industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)terephthalic acid generally involves the reaction of terephthalic acid with benzyl alcohol under specific conditions. One common method includes the esterification of terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents and catalysts has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions typically yields terephthalic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2,5-Bis(benzyloxy)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is used as an additive in the polymer industry to enhance the properties of materials such as plastics and resins
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)terephthalic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The terephthalic acid core can undergo various chemical transformations, contributing to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: An organic compound with two carboxylic acid groups attached to a central furan ring.
2,5-Bis(phenylamino)terephthalic acid: A compound with phenylamino groups attached to the terephthalic acid core, used in various chemical applications.
Uniqueness
2,5-Bis(benzyloxy)terephthalic acid is unique due to its benzyloxy functional groups, which provide distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C22H18O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2,5-bis(phenylmethoxy)terephthalic acid |
InChI |
InChI=1S/C22H18O6/c23-21(24)17-12-20(28-14-16-9-5-2-6-10-16)18(22(25)26)11-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26) |
InChI Key |
DPSSFVPIBSKZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

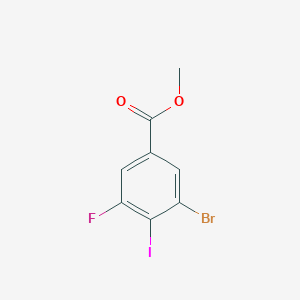

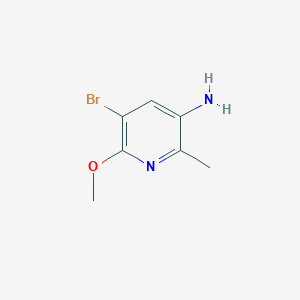
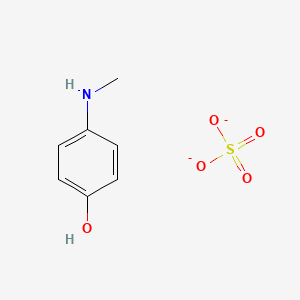
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)


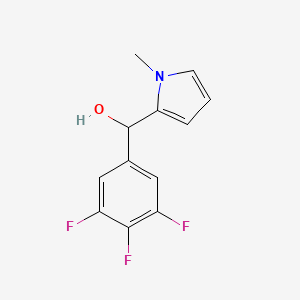
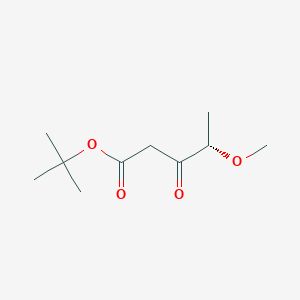
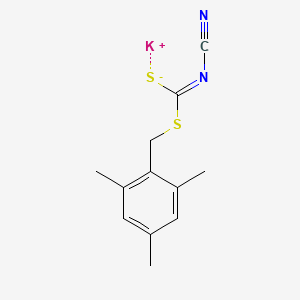
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
